[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride [(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2187426-49-7
VCID: VC4757363
InChI: InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1
SMILES: C1CC2CC2(NC1)CO.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65

[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride

CAS No.: 2187426-49-7

Cat. No.: VC4757363

Molecular Formula: C7H14ClNO

Molecular Weight: 163.65

* For research use only. Not for human or veterinary use.

[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride - 2187426-49-7

Specification

CAS No. 2187426-49-7
Molecular Formula C7H14ClNO
Molecular Weight 163.65
IUPAC Name [(1S,6R)-2-azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H/t6-,7-;/m1./s1
Standard InChI Key WAJIOLZZILUMRN-ZJLYAJKPSA-N
SMILES C1CC2CC2(NC1)CO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclo[4.1.0]heptane system, a fused bicyclic framework comprising a seven-membered ring with bridgehead carbons at positions 1 and 6. The "aza" designation indicates the substitution of one carbon atom with nitrogen at position 2 of the bicyclic system. The methanol group (-CH2_2OH) is attached to the bridgehead carbon at position 1, while the hydrochloride salt enhances solubility and stability. The (1S,6R) stereochemistry dictates three-dimensional spatial arrangements critical for molecular recognition in biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2187426-49-7
Molecular FormulaC7H14ClNO\text{C}_7\text{H}_{14}\text{ClNO}
Molecular Weight163.64–163.65 g/mol
Stereochemical Designation(1S,6R)

Physicochemical Properties

Experimental and Theoretical Data

Available data from regulatory filings indicate:

Table 2: Physicochemical Profile

PropertyValueSource
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Solubility (H2_2O)Moderate (salt form)

The hydrochloride salt likely improves aqueous solubility compared to the free base, a common trait in pharmaceutical salts. Computational modeling predicts a logP value of ~0.5–1.2, suggesting balanced lipophilicity for membrane permeability.

Chemical Reactivity and Functionalization

Reactive Sites

The compound exhibits three primary reactive centers:

  • Secondary amine: Participates in alkylation, acylation, and Schiff base formation.

  • Methanol group: Susceptible to oxidation (to carboxylic acid) or esterification.

  • Bicyclic strain: May undergo ring-opening reactions under acidic or basic conditions.

Derivative Synthesis

Derivativization strategies focus on:

  • N-functionalization: Introducing substituents at the nitrogen to modulate basicity.

  • Hydroxyl group modification: Creating esters or ethers for prodrug applications.

  • Bicyclic core expansion: To explore structure-activity relationships.

HazardPrecautionary MeasureSource
Respiratory irritationUse fume hoods/NIOSH-approved respirators
Skin sensitizationWear nitrile gloves/lab coats
Environmental toxicityAvoid aqueous release

Comparative Analysis with Structural Analogs

(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxylic Acid

This analog (CAS 181023-41-6) replaces the methanol group with a carboxylic acid (C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2, MW 141.17 g/mol) . Key differences include:

  • Ionization state: Carboxylic acid is deprotonated at physiological pH vs. protonated amine in the hydrochloride.

  • Applications: Carboxylic acid derivatives are common in antibiotic design .

Future Research Directions

Priority Investigations

  • Crystallographic studies: To resolve absolute configuration and intermolecular interactions.

  • ADMET profiling: Assessing absorption, distribution, and toxicity in preclinical models.

  • Targeted drug discovery: Screening against kinase or protease libraries.

Synthetic Chemistry Innovations

  • Flow chemistry: For improved stereocontrol.

  • Biocatalysis: Enzymatic methods to reduce racemization.

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